molecular formula C8H8O2 B7799530 4-(2-Furanyl)-3-buten-2-one CAS No. 25398-39-4

4-(2-Furanyl)-3-buten-2-one

Cat. No.: B7799530
CAS No.: 25398-39-4
M. Wt: 136.15 g/mol
InChI Key: GBKGJMYPQZODMI-PLNGDYQASA-N
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Description

4-(2-Furanyl)-3-buten-2-one, also known as furfural acetone (CAS 623-15-4), is an α,β-unsaturated ketone with the molecular formula C₈H₈O₂ . It is a flavoring agent noted for its spicy-woody, cinnamon-like, and balsamic aroma, commonly found in coffee, alcoholic beverages, and roasted products . Structurally, it consists of a furan ring conjugated to a ketone via a vinyl group, contributing to its reactivity in organic synthesis and catalytic hydrogenation processes .

Properties

IUPAC Name

(Z)-4-(furan-2-yl)but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-7(9)4-5-8-3-2-6-10-8/h2-6H,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKGJMYPQZODMI-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201328344
Record name (Z)-4-(furan-2-yl)but-3-en-2-one
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Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

123.00 °C. @ 20.00 mm Hg
Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

108811-61-6, 623-15-4
Record name (Z)-4-(furan-2-yl)but-3-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201328344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Furyl)-3-buten-2-one, predominantly cis
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Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

39.5 °C
Record name 4-(2-Furanyl)-3-buten-2-one
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033128
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a two-step mechanism:

  • Aldol Addition : Deprotonation of acetone by a base (e.g., NaOH) generates an enolate ion, which attacks the carbonyl carbon of furfural to form a β-hydroxy ketone intermediate.

  • Dehydration : Elimination of water from the intermediate yields the conjugated enone, this compound.

The overall stoichiometry is:
Furfural+AcetoneBaseThis compound+H2O\text{Furfural} + \text{Acetone} \xrightarrow{\text{Base}} \text{this compound} + \text{H}_2\text{O}

Optimization of Reaction Parameters

An orthogonal experimental design by Chen Hongyan (2008) identified critical factors affecting yield and product quality:

ParameterTested RangeOptimal ValueImpact on Yield
Molar Ratio (Acetone:Furfural)1:1 – 3:11:1Maximizes furfural utilization
Reaction Temperature30°C – 50°C40°CBalances reaction rate and side reactions
NaOH Concentration0.05 – 0.15 mol/L0.10 mol/LSufficient enolate formation without over-dehydration
Reaction Time2 – 6 hours4 hoursEnsures complete dehydration

Under optimized conditions, the yield reached 81.3% with a product purity of 98% . Excess acetone or elevated temperatures (>50°C) favored side reactions, including furfural self-condensation and Cannizzaro disproportionation.

Heterogeneous Catalysis in Flow Reactors

Recent advancements emphasize solid-base catalysts for sustainable and scalable production. Huang et al. (2023) evaluated CaO/MgAl₂O₄ catalysts prepared via atomic layer deposition (ALD) in a continuous flow reactor.

Catalyst Performance and Stability

CatalystSurface Area (m²/g)Reaction Rate (mmol/g·h)Selectivity to this compound
CaO/MgAl₂O₄ (ALD)8512.789%
MgO/MgAl₂O₄789.284%
Al₂O₃1502.172%

The CaO/MgAl₂O₄ system achieved a 95% furfural conversion at 373 K and 100 psi, outperforming homogeneous analogs due to enhanced surface basicity and reduced leaching. However, catalyst deactivation occurred within 5–6 hours due to 2-furoic acid formation via the Cannizzaro reaction:
2FurfuralBaseFurfuryl Alcohol+2-Furoic Acid2 \text{Furfural} \xrightarrow{\text{Base}} \text{Furfuryl Alcohol} + \text{2-Furoic Acid}

Continuous Flow vs. Batch Reactors

ParameterBatch ReactorContinuous Flow Reactor
Productivity0.8 g/L·h4.2 g/L·h
Catalyst LifetimeSingle-use4 cycles (regenerable)
Energy ConsumptionHighModerate

Flow systems minimized thermal gradients and improved mass transfer, enabling 5× higher productivity than batch methods.

Industrial Production and Scalability

Process Economics

Cost FactorHomogeneous CatalysisHeterogeneous Catalysis
Catalyst Cost$12/kg$45/kg (reusable)
Waste GenerationHigh (aqueous base)Low (no solvent)
Capital InvestmentLowModerate

Heterogeneous systems, though costlier upfront, reduced waste treatment expenses by 40% in pilot-scale trials.

Challenges and Mitigation Strategies

  • Cannizzaro Reaction : Competing disproportionation of furfural was suppressed by maintaining acetone:furfural ratios >10:1 and using water-free solvents.

  • Catalyst Regeneration : Calcination at 600°C restored CaO/MgAl₂O₄ activity by removing adsorbed acids.

Physicochemical Properties and Characterization

PropertyValueMethod
Melting Point33°C – 38°CDSC
Boiling Point112°C – 115°C (10 mmHg)Distillation
Solubility in DMSO73.4 mMUV-Vis Spectroscopy
Flash Point103°CPensky-Martens Closed Cup

Structural confirmation via NMR and IR revealed characteristic peaks for the furan ring (δ 7.4–6.3 ppm) and α,β-unsaturated ketone (C=O stretch at 1675 cm⁻¹) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Furanyl)-3-buten-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the butenone moiety to a butanol derivative.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to the formation of various substituted furans.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furans with different functional groups.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
4-(2-Furanyl)-3-buten-2-one serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its furan ring structure allows for diverse chemical reactions, enhancing its utility in synthetic organic chemistry.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionProducts
Aldol CondensationReaction with other carbonyl compoundsVarious furan derivatives
HydrogenationReduction to alcohols or hydrocarbons2-(2-oxopropyl)cyclopenta-1-one
Hydrodeoxygenation (HDO)Removal of oxygen to produce fuelsJet-fuel products

Biological Activities

Antimicrobial and Anticancer Properties
Research has indicated that derivatives of this compound may exhibit significant biological activities, including antimicrobial and anticancer effects. Studies have focused on the compound's interaction with specific molecular targets, potentially leading to new therapeutic agents.

Case Study: Anticancer Activity

A study demonstrated that certain derivatives of FAc showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in drug development .

Fuel Production

Biofuels and Renewable Energy
this compound is recognized as an important intermediate in biofuel production from biomass. Its formation through the aldol condensation reaction of biomass-derived furfural and acetone positions it as a key component in sustainable energy solutions.

Table 2: Biofuel Production Pathways

ProcessDescriptionKey Catalysts
Hydrodeoxygenation (HDO)Converts FAc into liquid fuels through hydrogenationRhenium-based catalysts
Aqueous Phase HydrogenationUtilizes water as a solvent for improved reaction efficiencySupported metallic catalysts

Industrial Applications

Fine Chemicals and Flavoring Agents
In industry, this compound is employed in the production of fine chemicals and serves as a flavoring agent due to its pleasant aroma reminiscent of cinnamon and balsam. Its detection in various food products suggests its role as a potential biomarker for food consumption .

Catalytic Applications

Development of Catalysts
Recent research has focused on developing novel catalysts for enhancing the efficiency of reactions involving this compound. Bifunctional metal-loaded polymer-silica composite catalysts have shown promise in hydrodeoxygenation processes, allowing for tunable product compositions based on catalyst design .

Table 3: Catalyst Performance

Catalyst TypeReaction Efficiency (%)Product Composition
Metal-loaded PSCUp to 85%Varies based on metal loading
Rhenium-based CatalystsFourfold higher activity compared to rhenium oxideEnhanced hydrogenation rates

Mechanism of Action

The mechanism of action of 4-(2-Furanyl)-3-buten-2-one involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in conjugate addition reactions with nucleophiles. This reactivity is due to the presence of the electron-deficient butenone moiety, which makes it susceptible to nucleophilic attack. Additionally, the furan ring can undergo electrophilic substitution reactions, further contributing to its chemical versatility.

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 136.15 g/mol
  • Boiling Point : 229°C (decomposes)
  • Solubility: Insoluble in water; soluble in ethanol, ether, and chloroform
  • Aroma Profile : Spicy-woody, sweet, vanilla-like

Comparison with Structurally Similar Compounds

4-(2-Furanyl)-2-butanone (CAS 699-17-2)

  • Structure : Differs in the position of the ketone group (C2 instead of C3).
  • Properties :
    • Molecular Weight: 138.16 g/mol
    • Boiling Point: 203°C
    • Solubility: Similar to furfural acetone but less polar due to the absence of conjugation .
  • Applications: Primarily used in synthetic intermediates; lacks the pronounced aroma profile of furfural acetone .

1-(2-Furanyl)ethanone (CAS 1192-62-7)

  • Structure : Simpler furan-derived ketone without the α,β-unsaturation.
  • Properties: Molecular Weight: 110.11 g/mol Boiling Point: 175°C Aroma: Less complex (roasted, nutty notes) compared to furfural acetone .
  • Reactivity : Lacks the conjugated system, making it less reactive in Diels-Alder or hydrogenation reactions .

4-Methoxy-3-buten-2-one

  • Structure : Methoxy substituent replaces the furan ring.
  • Key Difference : The methoxy group enhances electron density, altering reactivity in nucleophilic additions .

α-Ionone and β-Ionone

  • Structures: Cyclic terpenoids with a trimethylcyclohexenyl group instead of furan. α-Ionone: 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one β-Ionone: 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-3-buten-2-one .
  • Properties: Molecular Weight: 192.30 g/mol (α-ionone) Aroma: Floral (violet-like) vs. furfural acetone’s woody notes . Toxicity: Higher LD₅₀ (1.4–1.5 g/kg in rats) compared to furfural acetone (321 mg/kg in rats) .

Comparative Analysis of Key Features

Physical and Chemical Properties

Compound Molecular Formula Boiling Point (°C) Solubility Aroma Profile
4-(2-Furanyl)-3-buten-2-one C₈H₈O₂ 229 (dec) Ethanol, chloroform Spicy-woody, cinnamon-like
4-(2-Furanyl)-2-butanone C₈H₁₀O₂ 203 Ethanol, ether Mild, less defined
α-Ionone C₁₃H₂₀O 242 Oils, ethanol Floral, violet-like

Biological Activity

4-(2-Furanyl)-3-buten-2-one, also known as furfural-acetone or FAc, is an organic compound belonging to the class of heteroaromatic compounds. It has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food science. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : (3Z)-4-(furan-2-yl)but-3-en-2-one
  • Molecular Formula : C8H8O2
  • CAS Number : 623-15-4
  • Average Molecular Weight : 136.15 g/mol

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that this compound can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products .

Antitumor Activity

Several studies have investigated the antitumor effects of this compound. In vitro experiments revealed that it can inhibit the proliferation of cancer cells, particularly in breast and colon cancer lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to its ability to interact with various cellular pathways:

  • Reactive Oxygen Species (ROS) Scavenging : The compound neutralizes ROS, thereby reducing oxidative damage to cells.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Modulation of Signaling Pathways : Research suggests that it can modulate pathways such as NF-kB and MAPK, which are critical for inflammation and cancer progression .

Study on Antioxidant Activity

A comparative study evaluated the antioxidant capacity of several compounds, including this compound. The results indicated that it had a higher radical scavenging activity than some common antioxidants like ascorbic acid .

Evaluation of Antimicrobial Effects

In a laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of traditional preservatives, indicating its potential as a natural alternative .

Data Summary

Biological ActivityObservationsReferences
AntioxidantEffective free radical scavenger ,
AntimicrobialActive against Gram-positive and Gram-negative bacteria,
AntitumorInhibits proliferation in cancer cell lines,
MechanismROS scavenging, enzyme inhibition, signaling modulation ,

Q & A

Q. Table 1: Key Physical Properties

PropertyValueSource
Boiling Point229°C (dec.)
Density1.049 g/cm³ (at 25°C)
SolubilitySoluble in ethanol, ether

Basic: What toxicological data are available for this compound?

Answer:
Acute toxicity studies in animal models report:

  • Rat LD₅₀: 321 mg/kg (unspecified route) .
  • Mouse LD₅₀: 216 mg/kg (unspecified route) .
  • Rabbit LD₅₀: 158 mg/kg (unspecified route) .

Methodological Note:

  • Use OECD Guideline 423 (acute oral toxicity) for new studies.
  • Compare in vivo results with in vitro cytotoxicity assays (e.g., HepG2 cell lines) to resolve interspecies variability.

Basic: How should researchers handle discrepancies in reported physical properties (e.g., boiling point)?

Answer:
Discrepancies (e.g., boiling point reported as 227.19°C vs. 229°C ) may arise from measurement conditions (pressure, purity). To address:

Replicate measurements using calibrated equipment under controlled conditions.

Cross-validate with differential scanning calorimetry (DSC) for phase transitions.

Report uncertainties (e.g., ±0.5°C) in publications.

Advanced: How can catalytic hydrogenation of this compound be optimized for fuel production?

Answer:
Recent studies suggest using (La-)NiCu catalysts supported on acidic carriers (e.g., SiO₂-Al₂O₃) to enhance hydrodeoxygenation (HDO) efficiency . Key variables:

  • Temperature: 200–300°C for optimal C=O bond cleavage.
  • Pressure: 20–50 bar H₂ to minimize coke formation.
  • Support Acidity: Moderate acidity improves deoxygenation without excessive cracking.

Experimental Design Tip:

  • Use response surface methodology (RSM) to model interactions between temperature, pressure, and catalyst loading.

Advanced: What computational approaches are suitable for studying reaction mechanisms involving this compound?

Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., HDO mechanisms) by calculating activation energies for intermediates .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., ethanol vs. water) .

Validation:

  • Compare computed thermochemical data (e.g., enthalpy changes) with experimental calorimetry results .

Advanced: How can degradation products of this compound be identified under oxidative conditions?

Answer:

  • LC-QTOF-MS: Detects and identifies low-concentration degradation products (e.g., furan dicarboxylic acids) via high-resolution mass matching .
  • Stability Studies: Conduct accelerated aging tests (40°C, 75% RH) and monitor degradation kinetics using UV-Vis spectroscopy (λ_max = 280 nm) .

Advanced: What strategies resolve contradictions in toxicity data across studies?

Answer:

  • Dose-Response Analysis: Re-evaluate LD₅₀ values using standardized protocols (e.g., OECD guidelines) to ensure reproducibility .
  • Route-Specific Studies: Compare oral, dermal, and inhalation toxicity to clarify exposure risks.

Advanced: How does stereochemistry influence the compound’s reactivity in Diels-Alder reactions?

Answer:

  • Stereoelectronic Analysis: Use NMR (¹H and ¹³C) to assess regioselectivity in cycloadditions.
  • X-ray Crystallography: Resolve spatial arrangements of reaction products (e.g., endo vs. exo adducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Furanyl)-3-buten-2-one
Reactant of Route 2
4-(2-Furanyl)-3-buten-2-one

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